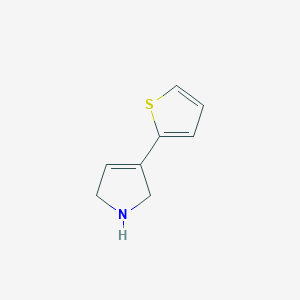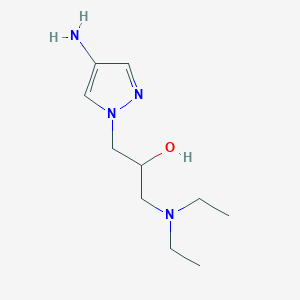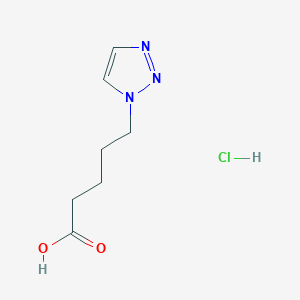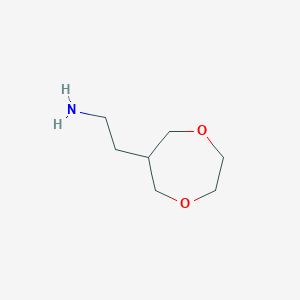
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the condensation of thiophene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of thiophene with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can facilitate the coupling reactions between thiophene and pyrrole derivatives . Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9NS |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C8H9NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-3,5,9H,4,6H2 |
InChI-Schlüssel |
CNMWJHBLHFGXPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(CN1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)




![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)








